molecular formula C28H40OS B14571822 S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate CAS No. 61518-87-4

S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate

Cat. No.: B14571822
CAS No.: 61518-87-4
M. Wt: 424.7 g/mol
InChI Key: SLLLIGYLAYGWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate is an organic compound known for its unique structural properties and potential applications in various fields This compound is a type of ester derived from benzenecarbothioic acid and is characterized by the presence of a pentylphenyl group and a decylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-pentylphenol and 4-decylbenzene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include thionyl chloride, which acts as a chlorinating agent, and a base such as pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate stands out due to its specific structural features, which confer unique chemical and physical properties.

Properties

CAS No.

61518-87-4

Molecular Formula

C28H40OS

Molecular Weight

424.7 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-decylbenzenecarbothioate

InChI

InChI=1S/C28H40OS/c1-3-5-7-8-9-10-11-13-15-24-16-20-26(21-17-24)28(29)30-27-22-18-25(19-23-27)14-12-6-4-2/h16-23H,3-15H2,1-2H3

InChI Key

SLLLIGYLAYGWEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.